molecular formula C8H7BrO2S B1380930 4-Bromo-3-(methylthio)benzoic acid CAS No. 851334-60-6

4-Bromo-3-(methylthio)benzoic acid

Cat. No.: B1380930
CAS No.: 851334-60-6
M. Wt: 247.11 g/mol
InChI Key: RHYDEIRJFPKZAE-UHFFFAOYSA-N
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Description

4-Bromo-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7BrO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a methylthio group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the bromination of 3-(methylthio)benzoic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(methylthio)benzoic acid is unique due to the presence of both bromine and methylthio substituents, which confer distinct reactivity and properties compared to its analogs. This dual substitution pattern allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

4-bromo-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDEIRJFPKZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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